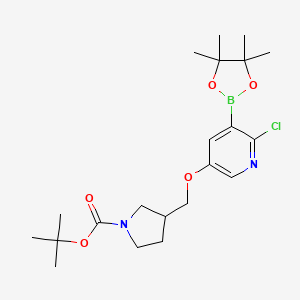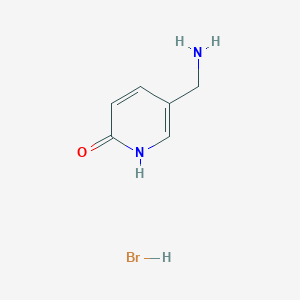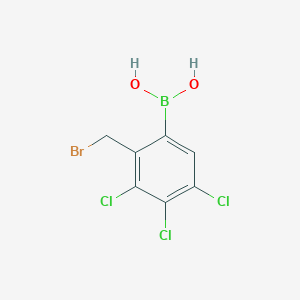
(2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid
Übersicht
Beschreibung
“(2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid” is a chemical compound with the molecular formula C7H5BBrCl3O2 and a molecular weight of 318.2 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “(2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid” is represented by the formula C7H5BBrCl3O2 . Detailed structural analysis such as NMR and HPLC/GC can be found on certain chemical databases .
Chemical Reactions Analysis
The specific chemical reactions involving “(2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid” are not provided in the search results. More detailed information may be available in specialized chemical databases or scientific literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid” such as density, boiling point, and melting point are not specified in the search results . The compound should be stored in a dry environment at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Transformations : Arylboron compounds like (2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid are used as catalysts in organic synthesis. They have applications in catalyzing hydrometallation reactions, alkylations, and catalyzed aldol-type reactions, indicating their versatility in organic and organometallic chemistry (Erker, 2005).
Electrochromic Materials : These compounds contribute to the development of electrochromic materials. Research shows their utility in creating homogenous and smooth electroactive and electrochromic films, essential for applications like smart windows and displays (Alkan, Cutler, & Reynolds, 2003).
Borylation Reactions : They play a significant role in borylation chemistry. Their high Lewis acidity, coupled with their ability to participate in various reactions, including hydrogenation and hydrosilylation, highlights their importance in the synthesis of complex organic molecules (Lawson & Melen, 2017).
Suzuki-Miyaura Coupling : These boronic acids are key in facilitating challenging coupling reactions, such as the Suzuki-Miyaura coupling, which is crucial in the synthesis of diverse aromatic compounds. Their ability to couple with various (hetero)aryl chlorides, bromides, and triflates is especially notable (Kinzel, Zhang, & Buchwald, 2010).
Synthesis of Glycoconjugates : They are instrumental in the synthesis of glycoconjugates, a field crucial for the development of biomimetic materials and biologically active compounds. Their use in creating glycolipids and glycoproteins demonstrates their utility in bioorganic chemistry (Magnusson et al., 1990).
Spectroscopic Analysis : The boronic acid derivatives are studied using various spectroscopic techniques, revealing their structural and electronic properties. This knowledge is crucial in tailoring these compounds for specific applications in materials science and organic synthesis (Karabacak et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(bromomethyl)-3,4,5-trichlorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrCl3O2/c9-2-3-4(8(13)14)1-5(10)7(12)6(3)11/h1,13-14H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKTUNRHMJFFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1CBr)Cl)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674595 | |
| Record name | [2-(Bromomethyl)-3,4,5-trichlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid | |
CAS RN |
1072946-53-2 | |
| Record name | [2-(Bromomethyl)-3,4,5-trichlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



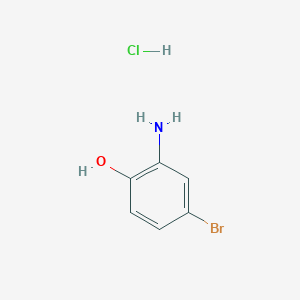
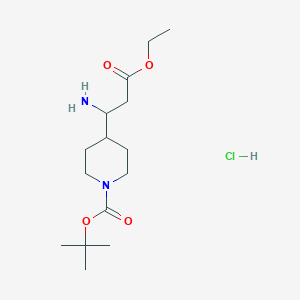

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole](/img/structure/B1522255.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine](/img/structure/B1522257.png)
![tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate](/img/structure/B1522258.png)
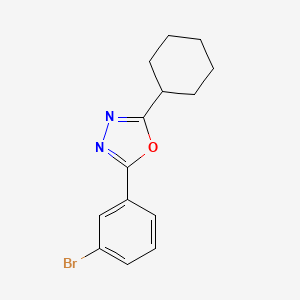
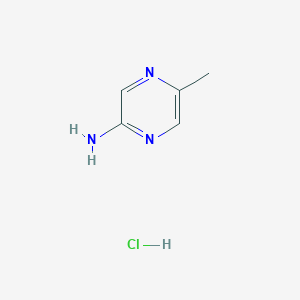
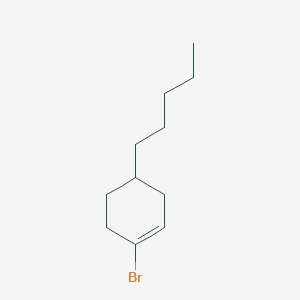
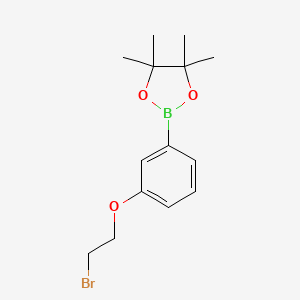
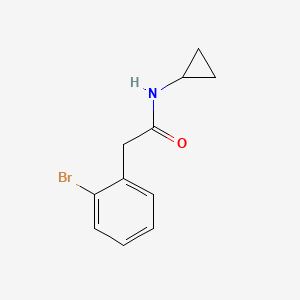
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol](/img/structure/B1522267.png)
